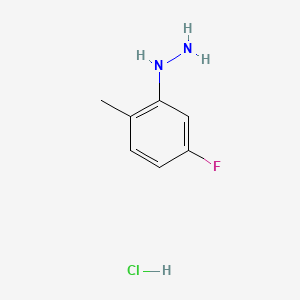

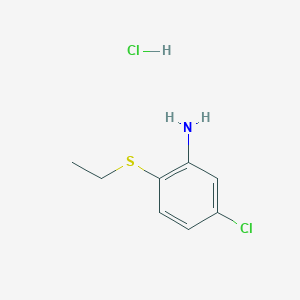

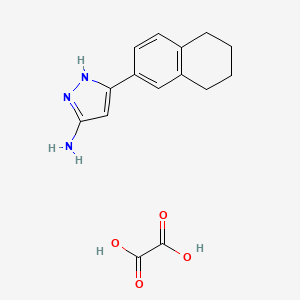

![molecular formula C10H14N4 B1318536 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 951626-63-4](/img/structure/B1318536.png)

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design. In the case of this compound, 38 derivatives were synthesized. Among them, compound C03 exhibited promising activity as a TRK inhibitor, with an IC50 value of 56 nM. It selectively inhibited the proliferation of the Km-12 cell line and demonstrated good plasma stability .

Molecular Structure Analysis

The molecular structure of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine consists of a pyrazolo ring fused with a pyridine ring. The tert-butyl group provides steric hindrance, affecting its interactions with other molecules. Notably, the pyrazolo portion serves as a hydrogen bond center, while the pyridine moiety likely engages in π–π stacking interactions with specific amino acids .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and context-dependent. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions to form novel diarylpyrazolo[3,4-b]pyridines .

科学的研究の応用

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The compound serves as a precursor in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives are synthesized using different strategies, and their applications are systematized based on the method used to assemble the pyrazolopyridine system .

Biomedical Applications

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine: has been studied for its potential biomedical applications. This includes its role in the development of new therapeutic agents due to its structural similarity to purine bases, which are crucial components of DNA and RNA .

Development of Guanylate Cyclase Stimulators

This compound has been identified in the development of drugs like riociguat, which is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. It acts as a stimulator of soluble guanylate cyclase .

Inhibitors of Cellular Signaling Pathways

Derivatives of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been found to inhibit various cellular signaling pathways. This includes the inhibition of CCL2-induced chemotaxis of human monocytes and macrophages, which is significant in inflammatory responses .

Enzyme Inhibition

The compound is involved in the synthesis of enzyme inhibitors, such as acetylcholinesterase inhibitors. These inhibitors have applications in treating diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .

Antiviral Research

Research has shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit antiviral activity. For instance, they have been tested against non-polio enterovirus EV-A71 in cell-based assays, indicating potential applications in antiviral drug development .

特性

IUPAC Name |

6-tert-butyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-10(2,3)7-5-4-6-8(11)13-14-9(6)12-7/h4-5H,1-3H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHFLZIAJNHHMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=NNC(=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589658 |

Source

|

| Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

CAS RN |

951626-63-4 |

Source

|

| Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

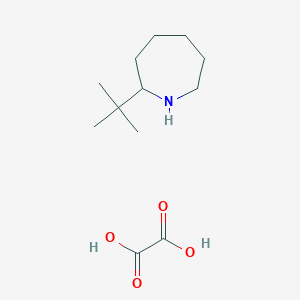

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

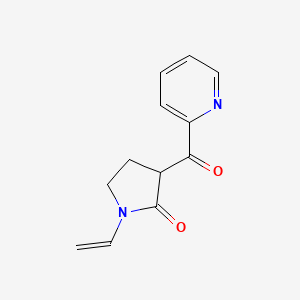

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)